[2-(Allylamino)-4-amino-1,3-thiazol-5-yl](4-fluorophenyl)methanone
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Overview
Description
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an allylamino group, an amino group, and a fluorophenyl group attached to the thiazole ring.
Mechanism of Action
Target of Action
The primary targets of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone are Cyclin-dependent kinases (CDKs) . CDKs are a family of serine/threonine kinases that play a key role in cell cycle progression .
Mode of Action
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone acts as a potent inhibitor of CDK2 . It interacts with CDK2, inhibiting its activity and leading to changes in cell cycle progression . The compound shows high selectivity for CDKs, with a preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6 .
Biochemical Pathways
The inhibition of CDK2 by 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone affects the cell cycle progression pathway . This leads to downstream effects such as the suppression of retinoblastoma phosphorylation .
Result of Action
The result of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone’s action is the inhibition of cell proliferation . It has been shown to inhibit the proliferation of 13 out of 15 cancer cell lines tested, with IC50 values between 0.27 and 6.9 μM . This correlates with the complete suppression of retinoblastoma phosphorylation and the onset of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea to form the thiazole ring. The intermediate product is then reacted with allylamine under controlled conditions to introduce the allylamino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
4-Phenylthiazole: Known for its use in medicinal chemistry as a scaffold for drug development.
2-Allylaminothiazole: Similar in structure but lacks the fluorophenyl group
Uniqueness
The presence of the fluorophenyl group in 2-(Allylamino)-4-amino-1,3-thiazol-5-ylmethanone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other thiazole derivatives and potentially more effective in specific applications .
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-7-16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h2-6H,1,7,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUFWBNDVWZKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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